4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

Description

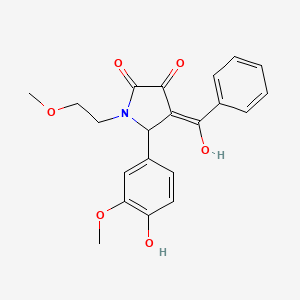

The compound 4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core. Key structural features include:

- Position 4: A benzoyl group (aromatic acyl substituent).

- Position 5: A 4-hydroxy-3-methoxyphenyl group, providing hydrogen-bonding capacity and moderate polarity.

- Position 1: A 2-methoxyethyl chain, enhancing solubility in polar solvents compared to alkyl or aromatic substituents.

Properties

IUPAC Name |

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-11-10-22-18(14-8-9-15(23)16(12-14)28-2)17(20(25)21(22)26)19(24)13-6-4-3-5-7-13/h3-9,12,18,23-24H,10-11H2,1-2H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQABJIFVZRXKK-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the benzoyl, hydroxy, and methoxy groups through various chemical reactions. Common reagents used in these reactions include benzoyl chloride, methoxyphenol, and ethyl methoxyacetate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the benzoyl group may produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research indicates that compounds similar to 4-benzoyl-3-hydroxy derivatives exhibit significant antioxidant properties. These compounds help in scavenging free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Anticancer Properties

Studies have shown that pyrrolidinone derivatives can inhibit the growth of cancer cells. For instance, derivatives with similar structures have been found to induce apoptosis in various cancer cell lines, suggesting that 4-benzoyl-3-hydroxy derivatives could be explored for their anticancer potential .

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry

Due to its reactive functional groups, this compound can be utilized in the synthesis of polymers. It can act as a monomer or cross-linking agent in creating advanced materials with tailored properties for applications in coatings and adhesives .

2. Photovoltaic Applications

Research into organic photovoltaic materials has identified pyrrolidinone derivatives as potential candidates due to their ability to absorb light and convert it into electrical energy efficiently. This application is particularly relevant in the development of organic solar cells .

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of various pyrrolidinone derivatives, including 4-benzoyl-3-hydroxy compounds. The results indicated a significant reduction in oxidative stress markers in treated cell cultures, highlighting the compound's potential as a therapeutic agent against oxidative damage .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The mechanism was attributed to the activation of pro-apoptotic pathways and inhibition of survival signaling pathways, making it a promising candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of “4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrrolone Derivatives

Structural Variations and Substituent Effects

The evidence highlights several analogs with modifications at positions 1, 4, and 5 (Table 1). These substitutions influence physicochemical properties, synthetic yields, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison of Pyrrolone Derivatives

Key Observations:

Position 1 Substituents: The target’s 2-methoxyethyl group (vs. 2-hydroxypropyl in most analogs) improves lipophilicity while retaining moderate polarity. This may enhance membrane permeability compared to more polar hydroxypropyl derivatives .

Position 4 Substituents :

- The target’s benzoyl group is simpler than analogs with substituted benzoyl moieties (e.g., 2-ethoxybenzoyl in 41 or benzyloxy-methylbenzoyl in compound 6). Electron-donating groups (e.g., ethoxy in 41) may increase resonance stability but reduce electrophilicity .

Position 5 Substituents :

- The target’s 4-hydroxy-3-methoxyphenyl group offers dual hydrogen-bonding sites, contrasting with electron-withdrawing (e.g., trifluoromethyl in 25) or hydrophobic groups (e.g., tert-butyl in 20). This may favor interactions with polar biological targets .

- Halogenated derivatives (e.g., 3,5-dichlorophenyl in 30) exhibit higher melting points, suggesting enhanced crystallinity due to strong intermolecular forces .

Inferred Structure-Activity Relationships (SAR)

While biological data are absent, trends can be inferred:

- Hydrogen-Bonding Capacity: The target’s 4-hydroxy-3-methoxyphenyl group may enhance binding to enzymes like kinases or phosphatases, compared to non-polar tert-butyl (20) or basic dimethylamino (21) groups .

- Lipophilicity: The 2-methoxyethyl chain balances solubility and permeability, contrasting with hydrophilic 2-hydroxypropyl (20–30) or bulky morpholinopropyl (8) substituents .

- Electrophilicity : The unsubstituted benzoyl group (target) may exhibit different reactivity compared to electron-rich (e.g., 2-ethoxybenzoyl in 41) or sterically hindered (e.g., 4-benzyloxy in 6) analogs .

Biological Activity

4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a compound belonging to the class of pyrrolones, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C25H21NO6

- Molecular Weight : 431.44 g/mol

- CAS Number : [Not provided in search results]

Recent studies have identified this compound as a potent antagonist of N-formyl peptide receptor 1 (FPR1). FPR1 is crucial in mediating inflammatory responses and leukocyte chemotaxis. The compound has demonstrated the ability to inhibit calcium flux in neutrophils, thereby affecting their chemotactic behavior and adhesion to epithelial cells .

Antagonistic Effects on FPR1

The compound has been shown to effectively inhibit N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in FPR1-transfected cells. This activity suggests its potential use in treating inflammatory diseases by modulating innate immune responses .

Inhibition of Neutrophil Functions

In vitro studies have demonstrated that the compound inhibits human neutrophil functions such as:

- Calcium Flux : Impaired signaling pathways related to inflammation.

- Chemotaxis : Reduced migration towards inflammatory stimuli.

- Adhesion : Decreased adherence to human epithelial cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions within the pyrrolone scaffold can enhance or diminish biological activity. For instance, the presence of hydrophobic groups at certain positions is critical for maintaining antagonistic potency against FPR1 .

Study 1: FPR1 Antagonism

In a study evaluating various pyrrolone derivatives, this compound was one of the most potent compounds identified. It significantly inhibited fMLF-induced phosphorylation of ERK1/2, a key signaling molecule involved in inflammatory responses .

Study 2: Molecular Modeling

Molecular modeling studies have confirmed that active derivatives share a high degree of similarity with established FPR1 antagonists. This suggests that the compound could serve as a lead structure for developing new anti-inflammatory agents targeting FPR1 .

Comparative Analysis Table

Q & A

Q. What are the key considerations for designing a multi-step synthesis of this compound?

Methodological Answer: Synthesis typically involves sequential reactions to construct the pyrrol-2-one core and functionalize aromatic groups. Key steps include:

- Aldol Condensation: Reacting substituted benzaldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) with ketones to form the dihydro-pyrrolone scaffold.

- Functionalization: Introducing the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

- Side-Chain Modification: The 2-methoxyethyl group is added through alkylation (e.g., using 2-methoxyethyl bromide) .

Critical Parameters: - Protect hydroxyl/methoxy groups during reactions to prevent undesired side reactions.

- Optimize reaction time and temperature (e.g., reflux in methanol or ethanol) to improve yields, which range from 9% to 62% depending on substituents .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A combination of techniques is required:

- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm) .

- HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (e.g., observed vs. calculated m/z) .

- FTIR: Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Data Interpretation Tip: Compare spectral data with structurally similar compounds (e.g., 5-(4-chlorophenyl)-analogs) to resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) Strategies:

- Substituent Screening: Replace the 4-hydroxy-3-methoxyphenyl group with electron-withdrawing (e.g., Cl) or electron-donating (e.g., OCH3) groups to assess effects on target binding .

- Side-Chain Optimization: Test alternative alkyl chains (e.g., morpholinopropyl vs. methoxyethyl) to modulate solubility and bioavailability .

Case Study: - Analogs with 4-tert-butylphenyl groups showed enhanced lipophilicity (logP ~4.2) but reduced aqueous solubility, impacting pharmacokinetics .

Q. How can researchers resolve contradictions in reaction yields during synthesis?

Methodological Answer: Common Issues and Solutions:

- Low Yields (<20%): Often due to steric hindrance from bulky substituents (e.g., 3,5-dichlorophenyl). Mitigate by prolonging reaction time (e.g., 10-hour reflux) .

- Byproduct Formation: Use chromatography (e.g., silica gel) or recrystallization (e.g., methanol/water) to isolate pure products .

Data-Driven Approach: - Compare yields across analogs (e.g., 47% for 3-chlorophenyl vs. 18% for 3,5-dichlorophenyl derivatives) to identify substituent-specific trends .

Q. What in vitro assays are suitable for elucidating its mechanism of action?

Methodological Answer: Recommended Assays:

- Enzyme Inhibition: Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

- Protein Binding: Employ surface plasmon resonance (SPR) to measure affinity for serum albumin or target receptors .

- Cellular Uptake: Use fluorescently tagged analogs to track intracellular localization via confocal microscopy .

Q. How can computational methods predict its environmental fate and toxicity?

Methodological Answer: Computational Tools:

- QSPR Models: Predict biodegradability and bioaccumulation using descriptors like logP and polar surface area .

- Molecular Dynamics (MD): Simulate interactions with environmental matrices (e.g., soil organic matter) .

Experimental Validation: - Conduct OECD 301D biodegradation tests to compare computational predictions with empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.